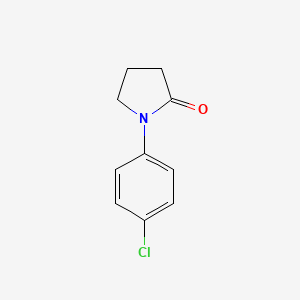

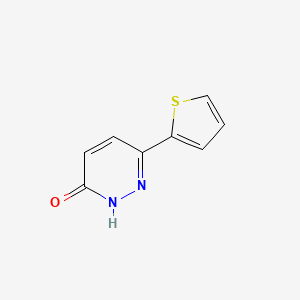

6-(thiophen-2-yl)pyridazin-3(2H)-one

Overview

Description

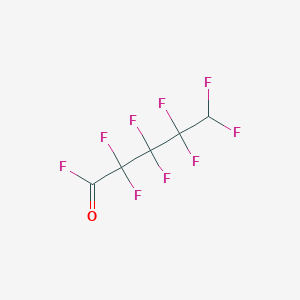

6-(Thiophen-2-yl)pyridazin-3(2H)-one, commonly referred to as 6-T2P, is a heterocyclic compound belonging to the pyridazinone family. It is a highly versatile compound that has been used in a variety of scientific research applications. 6-T2P has been studied extensively for its wide range of biochemical and physiological effects, as well as its potential as a therapeutic agent.

Scientific Research Applications

Chemical Synthesis and Biological Activity

The compound 6-(thiophen-2-yl)pyridazin-3(2H)-one is part of a larger family of pyridazine derivatives, which are recognized for their diverse pharmacological properties. Research has explored various synthetic pathways and biological activities of these compounds. For instance, Steiner et al. (1981) described the synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazines, highlighting the potential of these derivatives in medical applications (Steiner, Gries, & Lenke, 1981). Additionally, Hudkins et al. (2011) discovered and characterized a compound in this family, demonstrating its potential use in treating attentional and cognitive disorders (Hudkins et al., 2011).

Cardioactive Agents and Antioxidant Properties

The pyridazinone moiety, closely related to this compound, forms an integral part of many cardio-active pyridazinone derivatives. Imran and Abida (2016) reviewed the literature on the synthesis and use of this moiety for developing cardio-active agents (Imran & Abida, 2016). Moreover, Aziz et al. (2021) studied novel indole derivatives containing pyridine and thiophene heterocycles, showcasing their significant antioxidant activities (Aziz et al., 2021).

Corrosion Inhibition and Molecular Engineering

The pyridazine derivatives have also been investigated for their role in corrosion inhibition. Mashuga, Olasunkanmi, and Ebenso (2017) explored the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel, demonstrating their utility in industrial applications (Mashuga, Olasunkanmi, & Ebenso, 2017). In the field of molecular engineering, Algi and colleagues (2017) synthesized and studied chemiluminescent compounds containing pyridazine units, highlighting their potential in developing new materials (Algi et al., 2017).

Semiconductor and Electrochromic Applications

In the realm of semiconductors, Ortiz et al. (2009) reported on the synthesis and properties of a new azine-thiophene semiconductor family, including derivatives of pyridazin-3(2H)-one, useful in organic field-effect transistors (Ortiz et al., 2009). Cho et al. (2015) synthesized novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones for electrochromic applications, demonstrating the versatility of these compounds in advanced material science (Cho et al., 2015).

Properties

IUPAC Name |

3-thiophen-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFRUJCPJHRZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369436 | |

| Record name | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54558-07-5 | |

| Record name | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

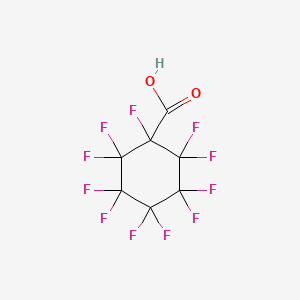

Q1: What is a notable chemical reaction involving 6-(2-thienyl)-3(2H)-pyridazinone?

A1: Research indicates that 6-(2-thienyl)-3(2H)-pyridazinone can react with hydrazine hydrate under specific conditions to produce a unique dimer, 4,5-dihydro-6-(2-thienyl)-3(2H)pyridazinone azine. [] This reaction is particularly interesting as it involves the formation of an azine bridge (–N=N–) between two molecules of the pyridazinone derivative. [] The structure of this dimer has been confirmed through X-ray crystallography, revealing a center of symmetry at the middle of the N=N bond. []

Q2: How was 4,5-dihydro-6-(2-thienyl)-3(2H)pyridazinone azine characterized?

A2: The crystal structure of 4,5-dihydro-6-(2-thienyl)-3(2H)pyridazinone azine was determined using X-ray crystallography. [] The analysis revealed that the molecule exists as a dimer in the solid state, with each half of the dimer being nearly planar. [] The N=N bond connecting the two halves of the dimer was measured to be 1.296(5) Å, suggesting partial double bond character. [] This finding provides valuable insight into the structural features of the dimer and can contribute to further studies on its properties and potential applications.

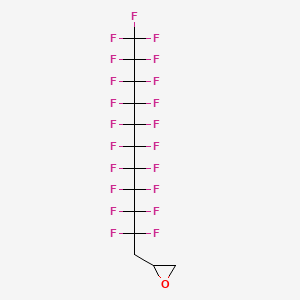

Q3: Can 6-(2-thienyl)-3(2H)-pyridazinone be synthesized from other compounds?

A3: Yes, 6-(2-thienyl)-3(2H)-pyridazinone can be synthesized through a multi-step process starting with 2-acetothienone. [] First, 2-acetothienone is reacted with chloral to yield chloral-2-acetothienone. [] This intermediate is then dehydrated to produce trichloroethylidene-2-acetothienone. [] Finally, reacting trichloroethylidene-2-acetothienone with phenylhydrazine or substituted phenylhydrazines yields a series of 2-aryl-6-(2-thienyl)-3(2H)-pyridazinones, including the unsubstituted 6-(2-thienyl)-3(2H)-pyridazinone. [] This synthetic pathway highlights the versatility of 2-acetothienone as a starting material for synthesizing various heterocyclic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.